molecular formula C16H19N7S B12244320 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12244320
M. Wt: 341.4 g/mol
InChI Key: PGGOBOVVKFEASZ-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The cyclopropyl-1,3,4-thiadiazole moiety can be synthesized through the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine . The imidazo[1,2-b]pyridazine component can be prepared via the condensation of 2-methylimidazole with 2,3-dichloropyridazine . The final step involves the coupling of these two heterocyclic units with piperazine under appropriate conditions, such as using a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazines.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its combination of three distinct heterocyclic units, which confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

2-cyclopropyl-5-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H19N7S/c1-11-10-23-13(17-11)4-5-14(20-23)21-6-8-22(9-7-21)16-19-18-15(24-16)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3

InChI Key

PGGOBOVVKFEASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN=C(S4)C5CC5

Origin of Product

United States

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